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Executive Summary

2-Chloro-6-fluorobenzamide (CAS 66073-54-9) is a halogenated benzamide derivative
extensively utilized as a scaffold in the synthesis of bioactive small molecules, particularly in
the development of kinase inhibitors and agrochemicals. Its structural rigidity, provided by the
ortho-halogen substituents (chlorine and fluorine), influences its conformational lock, metabolic
stability, and lipophilicity—key parameters in drug design.

This guide provides a validated dataset of its physicochemical properties, solubility profiles,
and solid-state characteristics to support researchers in formulation and synthetic optimization.

Chemical Identity & Structural Analysis

The unique electronic environment of 2-Chloro-6-fluorobenzamide arises from the opposing
inductive and resonance effects of the fluorine and chlorine atoms flanking the amide group.
This steric crowding often forces the amide bond out of planarity with the phenyl ring, impacting
crystal packing and solubility.
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Parameter

Data / Descriptor

IUPAC Name

2-Chloro-6-fluorobenzamide

Common Synonyms

2-Fluoro-6-chlorobenzamide; 6-Chloro-2-

fluorobenzamide

CAS Registry Number 66073-54-9

Molecular Formula C7HsCIFENO

Molecular Weight 173.57 g/mol

SMILES NC(=0)C1=C(F)C=CC=C1ClI

InChl Key KLOZZZNFJYMTNE-UHFFFAOYSA-N
MDL Number MFCD00055436

Thermodynamic & Phase Transition Properties

Accurate determination of phase transitions is critical for establishing purity and storage

conditions. The high melting point reflects strong intermolecular hydrogen bonding typical of

primary amides (N-H---O=C).

Property

Value / Range Method / Source

Physical State

Solid (Crystalline Powder) Visual Inspection

Appearance White to off-white / Pale yellow  Visual Inspection
Melting Point (Tm) 138.0 - 144.0 °C Capillary Method [1][2]
Boiling Point (Tb) 231.2 + 30.0 °C (Predicted) In silico (760 mmHg) [3]

Density

1.396 + 0.06 g/cm? (Predicted) In silico [3]

Flash Point

Not Experimentally Determined  Use standard precautions
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Expert Insight: The melting point range is a sensitive indicator of purity. A depressed range
(<134 °C) often indicates contamination with the hydrolysis product, 2-chloro-6-fluorobenzoic

acid, or the precursor nitrile.

Solubility & Lipophilicity Profile

Understanding the lipophilicity (LogP) and solubility in organic solvents is essential for reaction
solvent selection and biological assay formulation.

Quantitative Solubility Data

Solvent Solubility Rating Application Note

Poor aqueous solubility limits
Water Insoluble ) i

direct agueous extraction.

Preferred solvent for biological
DMSO Soluble (>20 mg/mL) )

stock solutions.

Suitable for recrystallization
Methanol/Ethanol Soluble

and HPLC sample prep.

) Used for liquid-liquid extraction

Dichloromethane Moderately Soluble

during workup.

Physicochemical Descriptors

e LogP (Octanol/Water):0.50 (Experimental/Consensus) [4]. This value indicates moderate
lipophilicity, suggesting the compound can passively cross cell membranes but requires polar
solvents for high-concentration stocks.

o pKa (Predicted): ~14.8 (Amide N-H). The amide proton is weakly acidic and will not
deprotonate under physiological conditions.
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e Hydrogen Bond Donors: 1 (NH2)

e Hydrogen Bond Acceptors: 2 (O, F)

Synthesis & Characterization Workflow

The physical properties of 2-Chloro-6-fluorobenzamide are best understood in the context of
its synthesis, as impurities define the observed bulk properties.

Synthetic Pathway

The compound is typically synthesized via the hydrolysis of 2-chloro-6-fluorobenzonitrile or the
amidation of 2-chloro-6-fluorobenzoyl chloride.

idation 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzamide

2-Chloro-6-fluorobenzonitrile

ration
(CAS 387-45-1) (CAS 66073-54-9)

Click to download full resolution via product page

Figure 1: Synthetic lineage showing the origin of critical impurities (Acid) that affect melting
point.

Analytical Protocol for Purity

To validate the physical properties, the following HPLC method is recommended:

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 um).
» Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

e Detection: UV at 254 nm (Aromatic absorption).

e Flow Rate: 1.0 mL/min.

o Retention Time: Amide typically elutes before the corresponding nitrile due to increased
polarity.

Handling, Safety & Stability (SDS Summary)
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While physically stable, the compound presents specific hazards typical of halogenated

aromatics.

GHS Classification:

o Skin Irritation: Category 2 (H315)

o Eye Irritation: Category 2A (H319)

o STOT-SE: Category 3 (Respiratory Irritation, H335)

Storage: Store in a cool, dry place (Room Temperature, 15-25 °C). Keep container tightly
closed to prevent moisture absorption, which can catalyze slow hydrolysis to the benzoic
acid derivative [5].

Reactivity: Incompatible with strong oxidizing agents and strong bases (which promote
hydrolysis).
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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